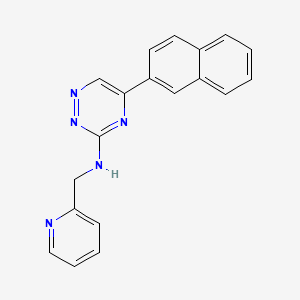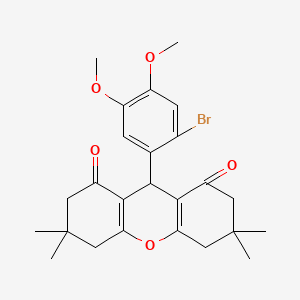
5-(2-naphthyl)-N-(2-pyridinylmethyl)-1,2,4-triazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-naphthyl)-N-(2-pyridinylmethyl)-1,2,4-triazin-3-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazine derivatives, which have been found to exhibit various biological activities.
作用机制
The mechanism of action of 5-(2-naphthyl)-N-(2-pyridinylmethyl)-1,2,4-triazin-3-amine is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of diseases. It has also been suggested that the compound may modulate the immune system and promote the production of anti-inflammatory molecules.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Moreover, the compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 5-(2-naphthyl)-N-(2-pyridinylmethyl)-1,2,4-triazin-3-amine in lab experiments is its high potency and specificity. The compound has been found to exhibit a strong and selective activity against various targets, which makes it a valuable tool for studying the underlying mechanisms of diseases. However, one of the limitations of using the compound is its potential toxicity and side effects. Therefore, careful dosing and monitoring are required to ensure the safety of the experimental subjects.
未来方向
There are several future directions for the research on 5-(2-naphthyl)-N-(2-pyridinylmethyl)-1,2,4-triazin-3-amine. One of the directions is to investigate the potential of the compound as a therapeutic agent for various diseases. Further studies are needed to determine the optimal dosing and administration route of the compound, as well as its safety and efficacy in clinical trials. Another direction is to explore the structure-activity relationship of the compound and develop new derivatives with improved potency and selectivity. Moreover, the compound can be used as a tool to study the underlying mechanisms of various diseases and to identify new targets for drug development.
合成方法
The synthesis of 5-(2-naphthyl)-N-(2-pyridinylmethyl)-1,2,4-triazin-3-amine involves the reaction of 2-chloro-5-nitrobenzonitrile with 2-pyridinemethanamine in the presence of sodium hydride. The resulting intermediate is then reacted with 2-naphthylamine to yield the final product. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
5-(2-naphthyl)-N-(2-pyridinylmethyl)-1,2,4-triazin-3-amine has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-2-6-15-11-16(9-8-14(15)5-1)18-13-22-24-19(23-18)21-12-17-7-3-4-10-20-17/h1-11,13H,12H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKHZDIVMVMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=NC(=N3)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-chlorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B6091698.png)
![3-fluoro-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6091705.png)
![7-amino-5-(4-hydroxy-3-methoxyphenyl)-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6091712.png)
![4-bromo-N-{[(4-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6091713.png)
![5-(2-fluorophenyl)-2-(2-propyn-1-ylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6091720.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B6091726.png)
![6-{1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6091730.png)
![1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6091735.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6091752.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}benzoate](/img/structure/B6091759.png)
![1-(4-chlorobenzyl)-5-(1-ethyl-1H-imidazol-5-yl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6091767.png)
amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6091768.png)
![5-(3-bromobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6091784.png)

